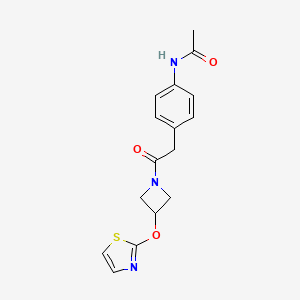

N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-11(20)18-13-4-2-12(3-5-13)8-15(21)19-9-14(10-19)22-16-17-6-7-23-16/h2-7,14H,8-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDQRWWQZDRLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving β-amino alcohols or β-haloamines.

Coupling Reactions: The thiazole and azetidine intermediates are then coupled using appropriate linkers and reagents, such as carbodiimides for amide bond formation.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines and thiols are used for nucleophilic substitutions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. The azetidine ring can enhance the compound’s stability and bioavailability.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs for treating infections, cancer, and other diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The azetidine ring can enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s azetidine ring distinguishes it from common analogs that utilize 5-membered thiazolidinone or 6-membered quinazolinone cores. Key structural differences include:

The thiazol-2-yloxy group introduces electron-withdrawing effects, which could modulate solubility and reactivity relative to phenyl or sulfonamide substituents in analogs .

Physicochemical Properties

Melting points and solubility trends for analogs suggest:

| Compound | Melting Point (°C) | Key Substituent | Reference |

|---|---|---|---|

| N-(4-Sulfamoylphenyl)quinazolinone | 269–315 | Sulfonamide | |

| N-Phenylthiazolidinone | 251–262 | Phenyl | |

| Benzothiazole-3-carboxamide | 170–197 | Ethylphenyl |

The target compound’s melting point is expected to fall within 200–300°C, influenced by hydrogen-bonding capacity (amide and azetidine N–H) and aromatic stacking (thiazole-phenyl interactions) .

Crystallographic and Conformational Analysis

Crystal structures of analogs (e.g., ) reveal:

- Hydrogen bonding : N–H⋯O and O–H⋯O interactions stabilize molecular packing.

- π-Stacking : Thiazole and phenyl rings engage in offset stacking (3.9–4.0 Å spacing).

- Dihedral angles: Substituent orientation (e.g., 84.9° between benzothiazole and phenol rings) affects conformation .

The azetidine ring’s planarity and shorter C–N bonds may alter packing efficiency compared to bulkier thiazolidinones.

Biological Activity

N-(4-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features:

- Thiazole Moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Azetidine Ring : Often associated with enhanced binding affinity to biological targets.

- Acetamide Group : Contributes to the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, thiazole derivatives have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells .

Key Findings:

- In vitro Studies : Compounds containing thiazole and azetidine moieties demonstrated significant cytotoxic effects against cancer cell lines, with mechanisms involving the induction of apoptotic pathways .

- Mechanism of Action : The interaction of these compounds with specific molecular targets can lead to the inhibition of key enzymes involved in cancer progression.

Acetylcholinesterase Inhibition

Compounds with similar structures have also been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Inhibiting AChE can increase acetylcholine levels, improving cognitive function .

Research Insights:

- A study highlighted that thiazole derivatives exhibited strong AChE inhibitory activity, suggesting that this compound could be a candidate for further investigation in neuropharmacology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications in the thiazole or azetidine rings can significantly affect biological activity.

Synthesis Overview:

- Formation of Thiazole Ring : Achieved through condensation reactions involving α-haloketones and thioamides.

- Azetidine Ring Formation : Cyclization reactions utilizing β-amino alcohols.

- Coupling Reactions : Utilize coupling agents for linking the thiazole and azetidine structures.

Study 1: Anticancer Activity Evaluation

A series of thiazole derivatives were synthesized and evaluated for their anticancer activities against A549 and C6 cell lines. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity, leading to apoptosis in treated cells .

Study 2: AChE Inhibition

In a study focused on neuroprotective agents, a compound structurally similar to this compound exhibited an IC50 value of 2.7 µM against AChE, demonstrating its potential utility in Alzheimer's disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.